REACTION_CXSMILES
|
[H-].[Na+].CI.[Br:5][C:6]1[CH:11]=[N:10][C:9]2[N:12]([S:15]([C:18]3[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=3)(=[O:17])=[O:16])[CH:13]=[CH:14][C:8]=2C=1N.[CH3:26][N:27]([CH3:30])[CH:28]=O>>[Br:5][C:6]1[CH:11]=[N:10][C:9]2[N:12]([S:15]([C:18]3[CH:19]=[CH:20][C:21]([CH3:24])=[CH:22][CH:23]=3)(=[O:17])=[O:16])[CH:13]=[CH:14][C:8]=2[C:28]=1[N:27]([CH3:30])[CH3:26] |f:0.1|
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.027 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C2=C(N=C1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C)N
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in an ice bath for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was separated
|
Type
|
ADDITION
|
Details
|
by adding an aqueous ammonium chloride solution and ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(N=C1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |